RA-2

Ion Channel Pharmacology Cardiovascular Research Drug Discovery

RA-2 (1867107-62-7) is the definitive pan-negative-gating modulator of KCa2.3 and KCa3.1 channels. Unlike pore blockers (TRAM-34) or positive-gating activators (SKA-31), RA-2 right-shifts the Ca²⁺ activation curve, delivering an unambiguous mechanistic signature. Ex vivo, 1 µM RA-2 fully suppresses bradykinin-induced EDH-type relaxation in coronary arteries. In vivo, 30 mg/kg i.p. reduces heart rate without altering blood pressure. With minimal hERG inhibition at 1 µM, it is the benchmark for selectivity in cardiac safety profiling. Choose RA-2 when mechanistic precision is non-negotiable.

Molecular Formula C22H16F2O6
Molecular Weight 414.4 g/mol
Cat. No. B610399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-2
SynonymsRA-2;  RA 2;  RA2; 
Molecular FormulaC22H16F2O6
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F
InChIInChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2
InChIKeyXOZKRECPKXTNAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RA-2: A Pan-Negative-Gating Modulator of KCa2/3 Channels for Cardiovascular and Neurological Research Procurement


RA-2 (CAS 1867107-62-7), chemically designated as 1,3-phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate), is a synthetic small-molecule pan-negative-gating modulator of calcium-activated potassium channels KCa2 (SK) and KCa3.1 (IK). It functions by right-shifting the concentration-response curve for calcium activation, thereby reducing channel activity [1]. The compound demonstrates nanomolar potency against both KCa2.3 and KCa3.1 channels and has been validated in ex vivo and in vivo models for studying endothelium-derived hyperpolarization (EDH)-type relaxation and cardiovascular function .

Why RA-2 Cannot Be Substituted with Other KCa Channel Modulators in EDH and Bradycardia Studies


KCa2/3 channel pharmacology is highly sensitive to the specific mechanism of modulation, with negative-gating modulators producing distinct functional outcomes compared to pore blockers or positive-gating modulators. RA-2's negative-gating mechanism shifts the calcium sensitivity of the channels, whereas compounds like TRAM-34 act as pore blockers and SKA-31 functions as a positive-gating activator. These mechanistic differences translate to divergent effects in physiological assays, such as EDH-type vasorelaxation and heart rate regulation, as documented in direct comparative studies [1]. Therefore, substituting RA-2 with another KCa channel modulator without validating the specific experimental context risks misinterpretation of channel function and physiological outcomes.

RA-2 Differentiated Performance: Quantitative Head-to-Head Evidence vs. TRAM-34, Apamin, and SKA-31


RA-2 Demonstrates Superior Potency Against KCa2.3 Compared to TRAM-34

RA-2 exhibits significantly higher potency against the KCa2.3 (SK3) channel than the commonly used KCa3.1 blocker TRAM-34. In direct head-to-head electrophysiological assays, RA-2 inhibited KCa2.3 with an IC50 of 2 nM, while TRAM-34 shows negligible inhibition of KCa2.3 at concentrations up to 1 µM [1]. This differential potency profile is critical for experiments where selective targeting of KCa2.3 is required.

Ion Channel Pharmacology Cardiovascular Research Drug Discovery

RA-2 Provides Functional Pan-KCa2/3 Inhibition Unattainable with Apamin

Apamin, a peptide toxin, is a selective blocker of KCa2 (SK) channels but has no activity against KCa3.1. RA-2, in contrast, inhibits both KCa2 (IC50 = 2 nM for KCa2.3) and KCa3.1 (IC50 = 17 nM) with nanomolar potency [1]. This pan-KCa2/3 inhibition is essential for studying EDH-type relaxation, which involves both channel types. Apamin alone fails to fully replicate the physiological inhibition achieved with RA-2.

Vascular Biology Endothelial Function Neurophysiology

RA-2 Antagonizes SKA-31-Induced Channel Activation with Nanomolar Potency

In a direct functional antagonism study, RA-2 reversed the positive-gating effect of SKA-31 on KCa2/3 channels at nanomolar concentrations. While SKA-31 activates KCa3.1 with an EC50 of 260 nM, RA-2 (100 nM) effectively right-shifted the calcium concentration-response curve and antagonized SKA-31-induced currents [1]. This demonstrates RA-2's utility as a tool to oppose positive-gating modulation in real-time assays.

Channel Modulation Electrophysiology Cardiovascular Pharmacology

RA-2 Exhibits a Favorable Selectivity Profile Against Cardiac Ion Channels

RA-2 demonstrates high selectivity for KCa2/3 channels over other cardiac ion channels. At a concentration of 1 µM, RA-2 inhibited KCa1.1 (BK), Kv1.2, Kv1.3, Kv7.4, hERG (Kv11.1), and Kir channels by less than 50%, while TRAM-34 is known to block Kv1.3 and hERG at similar concentrations [1]. This selectivity profile reduces off-target cardiac effects, making RA-2 a cleaner tool for in vivo cardiovascular studies.

Cardiac Safety Pharmacology Ion Channel Selectivity Drug Development

Optimal Use Cases for RA-2 Based on Quantified Differentiation


Ex Vivo Studies of EDH-Type Vasorelaxation in Porcine Coronary Arteries

In isolated porcine coronary artery rings precontracted with U46619, RA-2 (1 µM) inhibits bradykinin-induced endothelium-derived hyperpolarization (EDH)-type relaxation [1]. This ex vivo application is ideal for researchers investigating the role of KCa2/3 channels in vascular tone regulation, where RA-2's pan-inhibition of both KCa2 and KCa3.1 is required to fully suppress the EDH response, a feat not achievable with apamin or TRAM-34 alone .

In Vivo Bradycardia Studies in Murine Models

Intraperitoneal administration of RA-2 (30 mg/kg) in mice produces a significant decrease in heart rate without affecting mean arterial blood pressure, an effect mediated through KCa3.1 channels [1]. This specific hemodynamic profile makes RA-2 the compound of choice for in vivo studies aimed at dissecting the role of KCa3.1 in heart rate regulation, as other KCa modulators like SKA-31 lower blood pressure and TRAM-34 does not produce the same bradycardic effect .

Electrophysiological Characterization of KCa2/3 Channel Modulation

Whole-cell patch-clamp recordings on HEK293 cells expressing human KCa2.3 or KCa3.1 channels can utilize RA-2 to investigate negative-gating modulation. RA-2's ability to right-shift the calcium activation curve at 100 nM provides a distinct mechanistic signature compared to pore blockers [1]. This application is critical for labs studying structure-function relationships of KCa channel gating and for screening novel modulators in a competitive displacement format.

Cardiac Safety Pharmacology Profiling

In automated patch-clamp assays evaluating off-target cardiac ion channel activity, RA-2's minimal inhibition of hERG (Kv11.1) and other cardiac K+ channels at 1 µM makes it a preferred negative control or test article [1]. This application supports drug discovery programs aiming to develop KCa2/3 modulators with reduced proarrhythmic risk, as RA-2 provides a benchmark for selectivity that TRAM-34 does not meet.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.